5-(3-Fluorophenyl)pyrazine-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H7FN2O2 |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
5-(3-fluorophenyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-8-3-1-2-7(4-8)9-5-14-10(6-13-9)11(15)16/h1-6H,(H,15,16) |
InChI Key |
PWQXZIWHWQYFCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(C=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromopyrazine-2-carboxylic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for introducing aryl groups into heteroaromatic systems. For 5-(3-fluorophenyl)pyrazine-2-carboxylic acid, the critical intermediate is 5-bromopyrazine-2-carboxylic acid . While direct bromination of pyrazine-2-carboxylic acid is challenging due to the electron-deficient nature of the pyrazine ring, directed ortho-metallation offers a viable pathway.
-
Directed Metallation Strategy :
Protecting the carboxylic acid as a methyl ester (e.g., using methanol and H<sub>2</sub>SO<sub>4</sub>) enables deprotonation at the C5 position with strong bases like lithium diisopropylamide (LDA). Subsequent quenching with bromine (Br<sub>2</sub>) or electrophilic brominating agents yields 5-bromopyrazine-2-carboxylate, which is hydrolyzed back to the carboxylic acid using aqueous NaOH.
Coupling with 3-Fluorophenylboronic Acid
Cyclization of Fluorinated Precursors
Pyrazine Ring Formation via Condensation
Patents describing pyrazine-2-carboxylic acid derivatives highlight cyclization as a foundational step. For example, 3-methyl benzopyrazines are synthesized via condensation of pyruvic aldehyde and o-phenylenediamine in the presence of sodium pyrosulfite. Adapting this method, fluorinated diketones or diamines could theoretically yield 5-(3-fluorophenyl)pyrazine-2-carboxylic acid.
Proposed Pathway :
-
Fluorinated Diketone Synthesis : Reacting 3-fluorophenylglyoxal with ammonium acetate forms a fluorinated pyrazine precursor.
-
Oxidation : The methyl or hydroxymethyl group at C2 is oxidized to a carboxylic acid using KMnO<sub>4</sub> or CrO<sub>3</sub>.
Challenges :
-
Limited availability of fluorinated diketones.
-
Low yields due to side reactions during cyclization.
Direct Functionalization of Pyrazine Core
Electrophilic Aromatic Substitution
While pyrazine’s electron-deficient ring hinders traditional electrophilic substitution, nitration followed by reduction and diazotization offers a workaround:
-
Nitration : Introduce a nitro group at C5 using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.
-
Reduction : Convert nitro to amine via catalytic hydrogenation.
-
Sandmeyer Reaction : Replace amine with bromine using CuBr.
This sequence provides 5-bromopyrazine-2-carboxylic acid, which is coupled as described in Section 1.2.
Fluorination Techniques
The patent by describes direct fluorination of pyrazole derivatives using elemental fluorine (F<sub>2</sub>). While hazardous, this method could theoretically fluorinate a pre-coupled phenylpyrazine intermediate. However, selective meta-fluorination remains challenging without directing groups.
Alternative Methods from Related Compounds
Oxidation of Alkylpyrazines
Analogous to the synthesis of 5-methylpyrazine-2-carboxylic acid, oxidation of 5-(3-fluorobenzyl)pyrazine-2-methanol could yield the target compound. However, the benzyl group’s stability under oxidative conditions (e.g., KMnO<sub>4</sub>) is unproven.
Decarboxylation of Diacids
A patent details the decarboxylation of 5-methylpyrazine-2,3-dicarboxylic acid to 5-methylpyrazine-2-carboxylic acid. Applying this to a 3-fluorophenyl-substituted diacid could streamline synthesis, but diacid precursors are synthetically inaccessible.
Comparative Analysis of Methods
Scientific Research Applications
5-(3-Fluorophenyl)pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)pyrazine-2-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pharmaceutical Action: In drug development, it may act by binding to target proteins, altering their function, and thereby exerting therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Cytostatic Activity
Pyrazine-2-carboxylic acid derivatives with substituted phenyl or alkyl groups exhibit significant cytostatic activity. For example:
- 5-[3-(4-Bromophenyl)ureido]phenyloxy-pyrazine-2-carboxylic acid cyclopentylamide (6c): Demonstrated potent cytostatic activity (IC50 0.6–0.9 μM) against HepG2, HeLa, and A549 cancer cell lines, surpassing sorafenib in efficacy. Notably, it showed low cytotoxicity to normal human fibroblasts (IC50 > 100 μM), suggesting selectivity .
- 5-[3-(4-Chloro-3-trifluoromethylphenyl)ureido]phenoxy-pyrazine-2-carboxylic acid cyclopentylamide (6h): Exhibited stronger cytostatic activity (IC50 0.9–7.5 μM) than sorafenib but retained cytotoxicity to normal cells, indicating substituent-dependent toxicity .
Table 1: Cytostatic Activity of Selected Pyrazine Analogs
Role of Fluorine Substituents
Fluorine substitution in pyrazine derivatives often enhances metabolic stability and binding affinity. For instance:
- 6-Chloro-5-tert-butylpyrazine-2-carboxylic Acid Anilides: Fluorine-free derivatives showed herbicidal activity and flavonoid-inducing effects in plant cultures, highlighting substituent-dependent bioactivity .
Antimycobacterial and Antifungal Activity
Pyrazinecarboxamides with halogenated aryl groups exhibit diverse biological profiles:
- N-(4-Chloro-3-methylphenyl)-5-tert-butylpyrazine-2-carboxamide (3) : Inhibited Chlorella vulgaris growth (IC50 44.0 μM) .
- 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide (2) : Inhibited photosynthesis in spinach chloroplasts (IC50 51.0 μM) .
Mechanistic Insights
- c-Raf Inhibition : Compound 6h inhibited c-Raf kinase (similar to sorafenib), whereas 6c acted via alternative pathways, emphasizing the role of urea-region substituents in target specificity .
Biological Activity
5-(3-Fluorophenyl)pyrazine-2-carboxylic acid is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. Characterized by a pyrazine ring substituted with a carboxylic acid group and a 3-fluorophenyl group, this compound exhibits various biological activities, including antimicrobial and anticancer properties. Its molecular formula is C10H8F N2O2, with a molecular weight of approximately 196.18 g/mol.
Structural Characteristics
The compound's structure is pivotal to its biological activity. The pyrazine core contains two nitrogen atoms at positions 1 and 4, while the carboxylic acid group is located at position 2 and the 3-fluorophenyl group at position 5. This specific substitution pattern influences the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C10H8FN2O2 |
| Molecular Weight | 196.18 g/mol |
| IUPAC Name | 5-(3-Fluorophenyl)pyrazine-2-carboxylic acid |
Antimicrobial Properties
Research indicates that 5-(3-Fluorophenyl)pyrazine-2-carboxylic acid exhibits antimicrobial activity against various pathogens. In studies involving synthesized derivatives of pyrazine-2-carboxylic acids, compounds similar to this one demonstrated significant inhibition against clinical isolates such as E. coli and P. aeruginosa . The presence of the fluorinated phenyl group may enhance its efficacy by improving binding interactions with microbial targets.
The biological activity of 5-(3-Fluorophenyl)pyrazine-2-carboxylic acid can be attributed to its interaction with various biological macromolecules. Techniques such as molecular docking studies suggest that it may inhibit enzymes involved in critical cellular processes, thereby exerting its antimicrobial and anticancer effects .
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazine derivatives:
- Antimicrobial Evaluation : A study synthesized various pyrazine derivatives, including those structurally related to 5-(3-Fluorophenyl)pyrazine-2-carboxylic acid, and evaluated their antimicrobial properties using agar well diffusion methods. The results indicated that certain derivatives exhibited good antimicrobial activity against multiple bacterial strains .
- Antioxidant Activity : Some derivatives demonstrated antioxidant properties through assays such as ABTS and DPPH methods, suggesting that modifications on the pyrazine ring could enhance bioactivity .
- Molecular Docking Studies : Investigations into the binding affinities of these compounds revealed that some exhibited strong inhibition against GlcN-6-P synthase, which correlates with their antibacterial activity .
Comparative Analysis
The biological activity of 5-(3-Fluorophenyl)pyrazine-2-carboxylic acid can be compared with other structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Trifluoromethyl)pyrazine-2-carboxylic acid | Contains trifluoromethyl group | Enhanced lipophilicity; potential bioactivity |
| 5-(4-Chlorophenyl)pyrazine-2-carboxylic acid | Substituted with chlorine | Different electronic properties affecting reactivity |
| 5-(4-Nitrophenyl)pyrazine-2-carboxylic acid | Contains nitro group | Known for strong electron-withdrawing effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(3-Fluorophenyl)pyrazine-2-carboxylic acid?
- The synthesis typically involves coupling a fluorophenyl group to a pyrazine-2-carboxylic acid scaffold. A common approach is to react pyrazine-2-carboxylic acid derivatives with 3-fluorophenylboronic acid under Suzuki-Miyaura cross-coupling conditions, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like DMF/H₂O at 80–100°C . Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, eluting with ethyl acetate/hexane) is critical to achieve >95% purity .
Q. Which spectroscopic techniques are employed to characterize this compound?
- 1H/13C NMR : The fluorophenyl group’s aromatic protons appear as a multiplet (δ 7.3–7.6 ppm), while the pyrazine ring protons resonate as singlets (δ 8.5–9.0 ppm). Fluorine-19 NMR shows a singlet near δ -110 ppm .
- FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C–F stretch (~1200 cm⁻¹) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₁H₈FN₂O₂: 235.0422) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Stability studies involve incubating the compound in buffers (pH 2–9) at 25°C and 40°C for 24–72 hours. Degradation is monitored via HPLC (C18 column, acetonitrile/0.1% formic acid gradient). The carboxylic acid group may hydrolyze under strongly alkaline conditions (pH >10), requiring neutral storage buffers .
Advanced Research Questions
Q. What reaction mechanisms explain its catalytic activity in oxidation reactions?
- In vanadium-catalyzed oxidations (e.g., alkane → alcohol), the compound acts as a ligand, stabilizing peroxovanadium intermediates. Hydroxyl radicals (HO•) generated via H₂O₂ decomposition abstract hydrogen atoms from substrates, forming alkyl radicals that react with O₂ to yield peroxides. Kinetic studies show a rate dependence on [H₂O₂] and [substrate], with activation energies ~70 kJ/mol .
Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl groups) influence cytostatic activity?
- Comparative SAR studies reveal that the 3-fluorophenyl substituent enhances lipophilicity (logP ~2.1) and membrane permeability compared to trifluoromethyl analogs (logP ~1.8). In vitro assays (e.g., HepG2 cells) show IC₅₀ values of 0.6–0.9 μM for fluorophenyl derivatives, attributed to improved target binding (e.g., kinase inhibition) .
Q. What analytical methods quantify this compound in biological matrices?
- Immunoassays : Polyclonal antibodies against pyrazine-2-carboxylic acid (cross-reactive with fluorophenyl derivatives) enable detection in serum (LOD: 0.1 μg/mL) via ELISA .
- LC-MS/MS : MRM transitions (m/z 235 → 154) in negative ion mode, with solid-phase extraction (C18 cartridges) for sample cleanup. Recovery rates exceed 85% in urine and plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
